
Ofloxacin-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ofloxacin-d8 is a deuterium-labeled version of Ofloxacin . Ofloxacin is a quinolone/fluoroquinolone antibiotic . Its primary mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme that allows the untwisting required to replicate one DNA double helix into two .
Synthesis Analysis
The synthesis of Ofloxacin involves a chiral Brønsted acid-catalyzed transfer hydrogenation . The key step in the small-scale synthesis of Ofloxacin is the first step, a chiral Brønsted acid-catalyzed transfer hydrogenation in which the hydride source is the dihydropyridine .Molecular Structure Analysis
The molecular formula of this compound is C18H12D8FN3O4 . It is an off-white to pale yellow crystalline powder . The molecule exists as a zwitterion at the pH conditions in the small intestine .Chemical Reactions Analysis
A Raman spectroscopy method can quickly and accurately measure the concentration of Ofloxacin in solution . This method has the advantages of accuracy and rapidity over traditional detection methods .Physical And Chemical Properties Analysis
Ofloxacin shows excellent physicochemical and mechanical properties . The treated powder showed repose angle 39°, bulk density 0.282 g/cm3, tap density 0.319 g/cm3, Hausner ratio 1.13, Carr’s index 11.6%, compact hardness 5–6.45 kg, porosity 13–6.38%, and elastic recovery 4.5–8.8% .Wissenschaftliche Forschungsanwendungen
Treatment of Pulmonary Tuberculosis : Ofloxacin has been used in the treatment of chronic cavitary lung tuberculosis, showing a decrease in tubercle bacilli in sputum and negative conversion in some patients (Tsukamura et al., 2015).
Electroanalytical Determination in Urine Samples : Ofloxacin has been involved in the development of an electroanalytical method for its detection in human urine samples, employing hexagonal-shaped Zn-Co3O4 as an effective electrocatalyst (Manjula et al., 2021).
Antimicrobial Activity and Pharmacology : Ofloxacin's primary mechanism is the inhibition of bacterial DNA gyrase, effective against aerobic Gram-negative and Gram-positive bacteria, with oral and intravenous administration options (Todd & Faulds, 1991).
Physicochemical and Thermal Properties Evaluation : The impact of the Biofield Energy Healing Treatment on the physicochemical and thermal properties of ofloxacin has been studied, indicating potential changes in solubility, bioavailability, and thermal stability (Branton et al., 2018).
Cytogenetic Alterations in Human Lymphocyte Cultures : The cytotoxic and genotoxic potentials of Ofloxacin on human peripheral blood lymphocytes have been investigated, highlighting its cytotoxic and genostatic effects at higher concentrations (Şekeroğlu et al., 2017).
Treatment of Wound Infections : Ofloxacin has been shown to be highly effective in the treatment of wound infections, including soft tissue, traumatic, and postoperative wound infections (Roekaerts & Deleers, 1986).
Chemiluminescence Methods for Determination : Different chemiluminescence detection methods for the determination of ofloxacin have been compared, showing its potential for the treatment of respiratory tract, urinary tract, and tissue-based infections (Francis & Adcock, 2005).
Antibacterial Activity Comparison : The antibacterial activity of ofloxacin has been compared with other 4-quinolone derivatives, showing excellent activity against Enterobacteriaceae and Pseudomonas aeruginosa (Chantot & Bryskier, 1985).
Monotherapy for Microbial Keratitis : A study compared ofloxacin monotherapy with conventional dual therapy for the treatment of microbial keratitis, finding it comparably effective and associated with less toxicity (Pavesio et al., 1996).
Long-term Effects on Diffuse Panbronchiolitis : Ofloxacin has been shown to improve clinical parameters in cases of diffuse panbronchiolitis, including pulmonary function and reduced incidence of acute exacerbation (Sato et al., 1991).
Wirkmechanismus
Eigenschaften
IUPAC Name |
7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/i3D2,4D2,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-SQUIKQQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

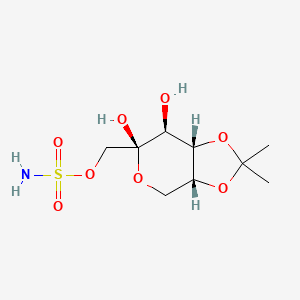
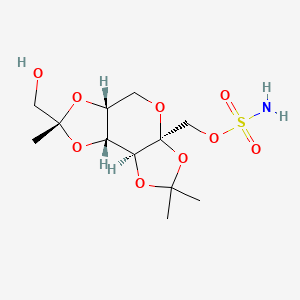
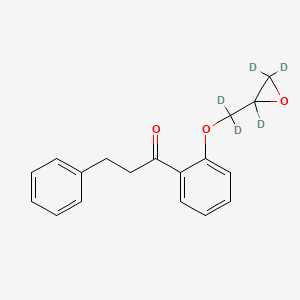

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)
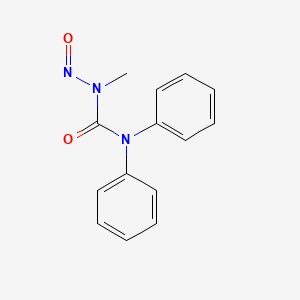

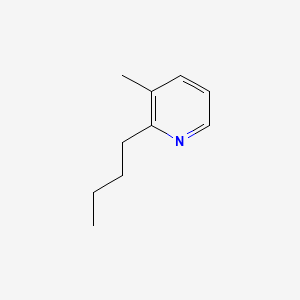

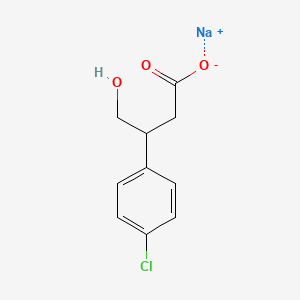
![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)